molecular formula C9H8N2O B030707 1H-indole-3-carbaldehyde oxime CAS No. 2592-05-4

1H-indole-3-carbaldehyde oxime

Cat. No. B030707
CAS RN: 2592-05-4
M. Wt: 160.17 g/mol
InChI Key: HFNHXOHLZXORGW-VOTSOKGWSA-N
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Description

Synthesis Analysis

1H-indole-3-carbaldehyde oxime and its derivatives can be synthesized through several methods. One approach involves the reactions of indol-3-yl-carbaldehyde oximes with electrophilic alkenes/alkynes, leading to the generation of nitrones and subsequent cycloaddition processes to afford isoxazolidines and γ-carbolines (Malamidou-Xenikaki et al., 1997). Another synthesis route is the gold(I)-catalyzed cycloisomerization of 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols to produce 1H-indole-2-carbaldehydes and (E)-2-(iodomethylene)indolin-3-ols, showcasing the operational simplicity and efficiency of this method (Kothandaraman et al., 2011).

Molecular Structure Analysis

The molecular structure of 1H-indole-3-carbaldehyde oxime derivatives has been examined to understand the geometry of the hydroxyimino function relative to the indole core. Studies have revealed variations in the geometry of the oxime group, demonstrating its influence on the molecular packing and stabilization through hydrogen bonding and π–π interactions (Janes et al., 2001).

Chemical Reactions and Properties

1H-indole-3-carbaldehyde oxime undergoes a variety of chemical reactions, including cycloisomerizations, allylations, and domino reactions. These reactions enable the formation of diverse indole derivatives, showcasing the compound's versatility as a chemical precursor. For example, indium-mediated domino allylation of 1H-indole-3-carbaldehyde has been developed to access variously functionalized indolylbutenes, illustrating the efficiency of this synthesis approach (Colombo et al., 2008).

Physical Properties Analysis

The physical properties of 1H-indole-3-carbaldehyde oxime, such as its solubility, melting point, and stability, are crucial for its handling and application in chemical syntheses. While specific studies focusing solely on these aspects were not identified in this search, the physical properties often influence the conditions under which chemical reactions and syntheses are conducted.

Chemical Properties Analysis

The chemical properties of 1H-indole-3-carbaldehyde oxime, including its reactivity with various nucleophiles and electrophiles, play a significant role in its application in synthetic organic chemistry. The compound's ability to participate in nucleophilic substitution reactions and serve as a building block for trisubstituted indoles underlines its utility in creating complex molecular architectures (Yamada et al., 2009).

Scientific Research Applications

  • Coordination Chemistry and Magnetic Properties : A study by Giannopoulos et al. (2014) highlighted the use of a related compound, 1-methyl-1H-pyrrole-2-carbaldehyde oxime, as a ligand in forming a Mn(III)25 barrel-like cluster exhibiting single-molecule magnetic behavior (Giannopoulos et al., 2014).

  • Organic Synthesis : Malamidou-Xenikaki et al. (1997) demonstrated that indol-3-yl-carbaldehyde oximes can act as Michael donors, leading to the formation of isoxazolidines and -carbolines, which are significant in the synthesis of various organic compounds (Malamidou-Xenikaki et al., 1997).

  • Baeyer-Villiger Oxidation in Synthesis : Bourlot et al. (1994) reported a convenient method for synthesizing 1,2-dihydro-3H-indol-3-ones and 1,2-dihydro-2H-indol-2-ones via Baeyer-Villiger oxidation, which is significant in drug discovery and organic synthesis (Bourlot et al., 1994).

  • Ligand-Protein Interactions and Drug Discovery : A study by Fatima et al. (2022) indicated that 1H-Indole-3-carbaldehyde shows promise in biological applications, with potential for drug similarities and ligand-protein interactions (Fatima et al., 2022).

  • Pharmaceutical Applications : Various studies have shown the synthesis of novel compounds using 1H-indole-3-carbaldehyde oxime derivatives, demonstrating significant antioxidant, antimicrobial, and anticancer activities. For instance, Gopi and Dhanaraju (2020) synthesized N-(substituted phenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl) acetamide derivatives with considerable antioxidant activity (Gopi & Dhanaraju, 2020).

  • Sustainable Synthesis Methods : Baláž et al. (2019) demonstrated a mechanochemical synthesis of N-substituted indole-3-carboxaldehyde oximes, presenting an environmentally friendly alternative to classical synthesis methods (Baláž et al., 2019).

Future Directions

The recent applications of 1H-indole-3-carbaldehyde in inherently sustainable multicomponent reactions provide an overview of the field that awaits further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

(NE)-N-(1H-indol-3-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-11-6-7-5-10-9-4-2-1-3-8(7)9/h1-6,10,12H/b11-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWEFEUTYNRSOKX-IZZDOVSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)/C=N/O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1H-Indole-3-carboxaldehyde, oxime

CAS RN

2592-05-4
Record name Indole-3-aldehyde oxime
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002592054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-Indole-3-carboxaldehyde Oxime
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Record name Indole-3-aldehyde oxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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